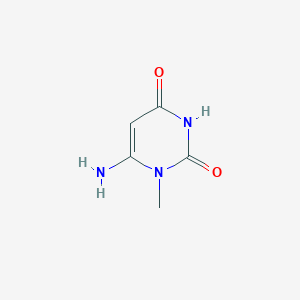

6-Amino-1-methyluracil

Description

Properties

IUPAC Name |

6-amino-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3(6)2-4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLZRPNUDBIQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179076 | |

| Record name | 6-Amino-1-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-53-9 | |

| Record name | 6-Amino-1-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2434-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-1-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to natural nucleobases makes it a valuable building block for the synthesis of nucleic acid analogs with potential antiviral and anticancer properties.[1] This document details a common synthetic route and outlines the key analytical techniques used to verify its structure and purity.

Synthesis of this compound

A widely employed method for the synthesis of this compound involves the condensation of N-methylurea with an active methylene compound, such as ethyl cyanoacetate, in the presence of a strong base. This reaction, a variation of the Traube purine synthesis, leads to the formation of the pyrimidine ring.

Experimental Protocol: Synthesis via Condensation

This protocol is adapted from established procedures for the synthesis of related aminouracil derivatives.

Materials:

-

N-Methylurea

-

Ethyl cyanoacetate

-

Sodium metal

-

Absolute ethanol

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; therefore, it should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add N-methylurea followed by the dropwise addition of ethyl cyanoacetate with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution by the slow addition of glacial acetic acid. The product, this compound, will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products. The crude product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield a white to off-white crystalline solid.

Synthesis Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-1-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and biochemical research. Its structural similarity to natural nucleobases makes it a compound of interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing aspects of drug design, formulation, and delivery.

| Property | Value |

| Molecular Formula | C₅H₇N₃O₂ |

| Molecular Weight | 141.13 g/mol [1] |

| Appearance | Almost white to slightly beige crystalline powder[2] |

| Melting Point | 300 °C[2] |

| Boiling Point | Not applicable; likely decomposes at melting point. |

| pKa | 9.26 ± 0.40 (Predicted)[2] |

| Solubility | Soluble in diluted sodium hydroxide solution.[2][3][4] A study by Akhiyarov et al. (2021) determined the solubility in water, propan-2-ol, acetone, and dimethyl sulfoxide at 25 °C spectrophotometrically, though specific quantitative data is not publicly available. |

| Density | 1.339 g/cm³[2] |

| Refractive Index | 1.548[2] |

| Spectral Data | UV-Vis, IR, ¹H NMR, and ¹³C NMR spectra are available in databases such as PubChem and the Spectral Database for Organic Compounds (SDBS). Specific peak data is not readily available in a quantitative format in all public domains. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

A small amount of the finely powdered this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath of a melting point apparatus, attached to a thermometer.

-

The sample is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the this compound has been neutralized.

Solubility Determination

The solubility of this compound in various solvents can be determined by the saturation shake-flask method followed by spectrophotometric analysis.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a UV-Vis spectrophotometer by measuring the absorbance at its λmax and using a pre-determined calibration curve.

Spectroscopic Analysis

UV-Vis Spectroscopy:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or water).

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm) using a spectrophotometer.

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C=C) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

The chemical shifts (δ), multiplicity, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts of the signals in the ¹³C NMR spectrum are recorded and assigned to the respective nuclei in the molecular structure.

Visualizations

Mechanism of Action: Inhibition of Thymidylate Synthase

This compound is known to exhibit biological activity, in part, through the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). This inhibition disrupts DNA synthesis, leading to its potential as an anticancer or antimicrobial agent.

References

Spectroscopic Profile of 6-Amino-1-methyluracil: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-1-methyluracil (CAS No. 2434-53-9), a key intermediate in pharmaceutical and biological research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.15 | s | 3H | N1-CH₃ |

| 4.85 | s | 1H | C5-H |

| 6.70 (broad) | s | 2H | NH₂ |

| 10.50 (broad) | s | 1H | N3-H |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| 28.5 | N1-CH₃ |

| 76.0 | C5 |

| 151.0 | C4 |

| 155.5 | C2 |

| 162.0 | C6 |

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-3200 | N-H stretching (amine and amide) |

| 3100-3000 | C-H stretching (aromatic/vinyl) |

| 2950-2850 | C-H stretching (methyl) |

| 1710-1650 | C=O stretching (amide) |

| 1640-1600 | N-H bending (amine) |

| 1600-1550 | C=C stretching |

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 141 | 100 | [M]⁺ (Molecular Ion) |

| 126 | 40 | [M-CH₃]⁺ |

| 98 | 60 | [M-HNCO]⁺ |

| 70 | 30 | Further fragmentation |

Ionization Method: Electron Impact (EI)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, a sufficient number of scans were acquired to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, broadband proton decoupling was used to simplify the spectrum to single peaks for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder was placed directly onto the ATR crystal. Pressure was applied to ensure good contact between the sample and the crystal surface. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an Electron Impact (EI) ionization source. A small amount of the solid sample was introduced into the instrument via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting positively charged ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a quadrupole mass analyzer. The detector recorded the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Unveiling the Structural Architecture of 6-Amino-1-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1-methyluracil is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for designing novel therapeutics. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive crystal structure for this compound is not publicly available, this guide presents a detailed analysis of closely related compounds for which crystallographic data has been determined. Furthermore, it outlines a general experimental protocol for the synthesis and crystallization of such derivatives and provides a workflow for crystal structure determination.

Crystal Structure Analysis: A Comparative Approach

As of the latest literature review, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in peer-reviewed publications. However, the crystal structures of the closely related compounds, 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and 6-amino-5-formyl-1,3-dimethyluracil monohydrate , have been elucidated, providing valuable insights into the likely structural characteristics of this compound.[1]

Crystallographic Data of Related Compounds

The crystallographic data for these two related uracil derivatives are summarized below.

Table 1: Crystal Data and Structure Refinement for 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate [1]

| Parameter | Value |

| Empirical Formula | C₆H₈N₄O₃·H₂O |

| Formula Weight | 202.17 |

| Crystal System | Orthorhombic |

| Space Group | Pnam |

| a (Å) | 13.978(10) |

| b (Å) | 9.638(8) |

| c (Å) | 6.338(11) |

| Volume (ų) | 853.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.57 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (K) | 293 |

| Final R index | 0.043 |

| Reflections collected | 709 |

Table 2: Crystal Data and Structure Refinement for 6-amino-5-formyl-1,3-dimethyluracil monohydrate [1]

| Parameter | Value |

| Empirical Formula | C₇H₉N₃O₃·H₂O |

| Formula Weight | 201.18 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.557(11) |

| b (Å) | 7.562(11) |

| c (Å) | 16.972(13) |

| β (°) | 116.69(5) |

| Volume (ų) | 1783.88 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.50 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (K) | 293 |

| Final R index | 0.056 |

| Reflections collected | 718 |

Experimental Protocols

General Synthesis of 6-Aminouracil Derivatives

The synthesis of 6-aminouracil derivatives can be achieved through various established routes. A common method involves the condensation of a substituted urea with a cyanoacetic acid derivative.[2]

Materials:

-

Substituted urea (e.g., 1-methylurea)

-

Ethyl cyanoacetate

-

Sodium methoxide

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

The substituted urea and ethyl cyanoacetate are added to the solution.

-

The reaction mixture is refluxed until the reaction is complete (monitored by TLC).

-

The resulting disodium salt of the aminouracil is precipitated.

-

The precipitate is collected and neutralized with concentrated hydrochloric acid to yield the 6-aminouracil derivative.[2]

-

The crude product is then purified by recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques, with vapor diffusion being a common and effective method for pyrimidine derivatives, especially those soluble in high-boiling-point solvents.[3][4]

Materials:

-

Purified 6-aminouracil derivative

-

A "good" solvent in which the compound is soluble (e.g., DMF, DMSO)

-

An "anti-solvent" in which the compound is insoluble but miscible with the good solvent (e.g., diethyl ether, dichloromethane, pentane)[3][4]

-

Small vial and a larger sealed container

Procedure (Vapor Diffusion):

-

Dissolve the purified compound in a minimal amount of the "good" solvent in the small vial.

-

Place this vial inside the larger container, which contains a reservoir of the "anti-solvent".

-

Seal the larger container.

-

The anti-solvent will slowly vaporize and diffuse into the solution containing the compound.

-

This gradual change in solvent composition reduces the solubility of the compound, leading to the slow formation of crystals over hours to days.[3]

X-ray Diffraction Data Collection and Structure Determination

The following is a general protocol for single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The crystal is centered in the X-ray beam of a diffractometer.

-

A preliminary screening is performed to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction pattern on a detector.

-

The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Visualization of Experimental Workflow

The general workflow for determining the crystal structure of a compound like this compound is depicted below.

This diagram illustrates the logical progression from the initial synthesis of the compound to the final determination of its three-dimensional atomic structure. Each major stage, from obtaining a pure sample to the computational analysis of diffraction data, is a critical step in elucidating the crystal structure.

References

6-Amino-1-methyluracil: A Technical Guide to Solubility and Stability for Researchers

Introduction

6-Amino-1-methyluracil (CAS No. 2434-53-9) is a synthetic pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug development.[1] With a molecular formula of C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol , its structure is foundational for creating nucleic acid analogs and other complex molecules.[2][3] This compound is particularly significant in the synthesis of pharmaceuticals targeting metabolic disorders and for cancer treatments.[1] It is also utilized in biochemical research to understand nucleic acid metabolism and has been explored for its potential as a plant growth regulator.[1] One of its noted mechanisms of action involves the inhibition of thymidylate synthetase, an enzyme critical for DNA synthesis, making it a valuable precursor for developing anticancer agents.[4]

This technical guide provides an in-depth overview of the solubility and stability of this compound, offering detailed experimental protocols and data summaries to support researchers, scientists, and professionals in drug development.

Solubility Profile

Qualitative Solubility Data

This compound exhibits solubility in various types of solvents, as summarized in the table below. It is notably soluble in alkaline aqueous solutions and several organic solvents.

| Solvent Type | Specific Solvents | Solubility Description | Source(s) |

| Aqueous (Alkaline) | Diluted Sodium Hydroxide Solution | Soluble | [5] |

| Organic Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [6] |

| Aqueous (Neutral/Acidic) | Water | Not specified | [7] |

Note: The solubility in organic solvents like DMSO is often in the context of preparing stock solutions for experimental use and may not represent thermodynamic solubility limits.[6] A key study by Akhiyarov and Ivanov (2021) specifically addresses the solubility of this compound in water and other organic solvents, but the quantitative results were not accessible for this guide.[8][9][10]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

To generate quantitative solubility data, the Shake-Flask method is a reliable and widely accepted technique.

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., Water, Phosphate Buffer pH 7.4, Ethanol)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound powder to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The duration should be sufficient to achieve a stable concentration in the liquid phase.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant.

-

Filtration/Centrifugation: To remove any remaining undissolved microparticles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it using a syringe filter. Filtration is often preferred, but care must be taken to ensure the compound does not adsorb to the filter material.

-

Dilution: Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products.

General Stability and Storage

According to safety data information, this compound is generally stable under normal temperatures and pressures.[7] However, it should be stored in a dry, cool place in well-sealed containers to prevent degradation.[7] It is incompatible with strong oxidizing agents, which should be avoided.[7]

| Condition | Stability Information | Recommendations | Source(s) |

| Temperature & Pressure | Stable under normal conditions. | Store at room temperature in a well-sealed container. | [7] |

| Incompatible Materials | Strong oxidizing agents. | Avoid contact with strong oxidizers. | [7] |

| Atmosphere | No specific inert atmosphere requirement noted, but recommended for some similar compounds. | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | |

| Light | No specific photostability data available. | Store protected from light until photostability is determined. |

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12] These studies are a key component of developing stability-indicating analytical methods.[13][14] The goal is typically to achieve 5-20% degradation of the drug substance.[15]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

-

This compound

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Calibrated photostability chamber with UV and visible light sources

-

Calibrated oven/climate chamber

-

pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).[15]

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.1 M).

-

Heat the solution (e.g., at 60-80°C) for a set period.

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with NaOH before analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure from step 2, using NaOH instead of HCl.

-

Neutralize the samples with HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Withdraw and analyze samples at various time points.

-

-

Thermal Degradation:

-

Expose the solid powder of this compound to dry heat in an oven (e.g., 80°C) for a specified duration.

-

Also, expose the stock solution to the same thermal stress.

-

Analyze samples at different time points.

-

-

Photolytic Degradation:

-

Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze the light-exposed and dark control samples.

-

-

Analysis:

-

Analyze all stressed and control samples using a validated stability-indicating HPLC method.

-

Assess the purity of the main peak and determine the percentage of degradation.

-

Identify and quantify any degradation products formed.

-

Relevance in Drug Development: Thymidylate Synthetase Inhibition

This compound serves as a scaffold for synthesizing inhibitors of thymidylate synthetase (TS).[4] TS is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[16] dTMP is an essential precursor for the synthesis of DNA.[16] By inhibiting TS, the supply of dTMP is depleted, which in turn halts DNA replication and cell division, making it an effective target for cancer chemotherapy.[16][17][18] The well-known anticancer drug 5-fluorouracil functions through this mechanism.[19] Derivatives of this compound can be designed to act as potent and selective inhibitors of this critical enzymatic pathway.

This compound is a valuable compound for pharmaceutical research, characterized by its stability under standard conditions and its solubility in alkaline and various organic solvents. While specific quantitative data on its solubility and degradation kinetics are limited in accessible literature, this guide provides robust, standardized protocols for researchers to determine these critical parameters. By conducting systematic solubility and forced degradation studies, drug development professionals can effectively characterize this compound, enabling the development of stable formulations and the synthesis of novel therapeutic agents targeting crucial biological pathways like DNA synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-氨基-1-甲基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H7N3O2 | CID 75520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]

- 5. This compound CAS#: 2434-53-9 [amp.chemicalbook.com]

- 6. This compound | CAS:2434-53-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. georganics.sk [georganics.sk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thymidylate synthetase inhibition in malignant tumors and normal liver of patients given intravenous 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancement of thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Amino-1-methyluracil: A Technical Guide to Tautomerism and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-methyluracil, a substituted pyrimidine derivative, is a molecule of significant interest in medicinal chemistry and drug development due to its structural analogy to nucleobases.[1] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism, the interconversion of structural isomers. This technical guide provides an in-depth exploration of the tautomeric and isomeric forms of this compound, presenting both computational and experimental insights. The guide summarizes quantitative data on tautomer stability, details relevant experimental protocols for analysis, and visualizes key concepts through structured diagrams.

Introduction to Tautomerism in Uracil Derivatives

Uracil and its derivatives can exist in various tautomeric forms, primarily classified as lactam-lactim and amino-imino tautomerism.[2] The lactam-lactim tautomerism involves the interconversion between a ketone and an enol form within the pyrimidine ring, while amino-imino tautomerism concerns the exocyclic amino group.[2] The relative populations of these tautomers are influenced by factors such as the solvent environment, temperature, and the nature of substituents on the uracil ring.[3] Understanding the predominant tautomeric forms is crucial as it dictates the molecule's hydrogen bonding capabilities, electronic properties, and ultimately, its interaction with biological targets.[4]

Tautomeric Forms of this compound

This compound can exhibit both lactam-lactim and amino-imino tautomerism. The primary tautomeric equilibrium involves the following forms:

-

Amino-diketo form (A): This is generally the most stable tautomer in the gas phase and in non-polar solvents.

-

Imino-diketo form (B): This form arises from a proton transfer from the exocyclic amino group to a ring nitrogen.

-

Amino-enol-keto forms (C and D): These result from proton transfer from a ring nitrogen to a carbonyl oxygen (lactam-lactim tautomerism).

-

Imino-enol-keto forms (E and F): These are less common tautomers combining both amino-imino and lactam-lactim features.

The equilibrium between these forms can be represented as follows:

Quantitative Analysis of Tautomer Stability

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the relative stabilities of the tautomers of 6-aminouracil derivatives.[3] The following table summarizes the calculated relative energies for the main tautomers of 6-aminouracil in the gas phase and in a polar solvent (water). The amino-diketo form is considered the reference with a relative energy of 0 kcal/mol.

| Tautomer | Structure | Gas Phase Relative Energy (kcal/mol) | Water Relative Energy (kcal/mol) |

| Amino-diketo | A | 0.00 | 0.00 |

| Imino-diketo | B | Data not available | Data not available |

| Amino-enol-keto | C | +5 to +6 | Data not available |

| Amino-enol-keto | D | +1.1 | Data not available |

Experimental Protocols for Tautomer Analysis

The experimental investigation of tautomerism in this compound relies on a combination of synthesis and spectroscopic techniques.

Synthesis and Purification

A common synthetic route to N-methylated 6-aminouracils involves the condensation of a substituted urea with a β-keto ester or a cyanoacetic acid derivative.[5][6] The following is a generalized protocol based on the synthesis of related compounds.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Condensation: To the sodium ethoxide solution, add methylurea followed by the dropwise addition of ethyl cyanoacetate at room temperature.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water and ethanol, and then recrystallize from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. 1H and 13C NMR spectra can distinguish between the different tautomeric forms based on the chemical shifts of the protons and carbons, especially those involved in the tautomeric equilibrium (e.g., N-H protons, C=O carbons).

Experimental Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the tautomeric equilibrium.

-

Data Acquisition: Record 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Two-dimensional NMR techniques like HSQC and HMBC can aid in the unambiguous assignment of signals.

-

Data Analysis: Analyze the chemical shifts and integration of key signals to identify the predominant tautomeric form. For instance, the presence of a distinct N-H proton signal for the amino group and the chemical shifts of the carbonyl carbons can help differentiate between the amino-diketo and imino-enol forms. The relative integrals of signals corresponding to different tautomers can be used to estimate their equilibrium ratio.

IR spectroscopy provides information about the functional groups present in a molecule. The positions of the C=O (carbonyl) and N-H stretching vibrations are particularly sensitive to the tautomeric form.

Experimental Protocol:

-

Sample Preparation: Prepare a sample of this compound as a KBr pellet or a mull in Nujol. For solution-state studies, use a suitable solvent that is transparent in the regions of interest.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Analyze the vibrational frequencies in the regions of 1600-1750 cm-1 (C=O stretching) and 3000-3500 cm-1 (N-H stretching). The amino-diketo form is expected to show strong carbonyl absorption bands, while the enol forms will exhibit O-H stretching bands and a shift in the C=C/C=N stretching region.[7]

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often exhibit distinct absorption maxima (λmax).

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., water, ethanol, dioxane).

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the absorption spectra with solvent polarity. A shift in λmax or the appearance of new absorption bands can indicate a shift in the tautomeric equilibrium.[2]

Isomerism Beyond Tautomerism

Currently, there is limited information in the scientific literature regarding other forms of isomerism (e.g., conformational isomerism) for this compound that have significant energetic barriers to interconversion at room temperature. The primary focus of isomerism studies for this class of molecules remains on tautomerism.

Biological and Pharmaceutical Relevance

The tautomeric state of this compound and its derivatives is of paramount importance in drug design and development.[1] The ability of the molecule to act as a hydrogen bond donor and acceptor is directly dependent on its tautomeric form, which in turn governs its binding affinity to biological targets such as enzymes and nucleic acids.[8] For instance, the amino-imino tautomerism can lead to non-canonical base pairing, which has implications in mutagenesis and the development of antiviral agents.[2]

The general workflow for considering tautomerism in drug discovery is outlined below:

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, influencing its physical, chemical, and biological properties. While computational studies suggest the predominance of the amino-diketo form, experimental verification in various environments is essential for a complete understanding. The methodologies outlined in this guide provide a framework for researchers to investigate the tautomeric landscape of this and related molecules, paving the way for the rational design of novel therapeutics. Further research, including X-ray crystallographic studies and more extensive solution-state NMR analysis, will be invaluable in providing a more definitive picture of the tautomerism and isomerism of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pnas.org [pnas.org]

- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 7. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]

A Quantum Chemical Deep Dive into 6-Amino-1-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations pertinent to the study of 6-Amino-1-methyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry. By leveraging computational methodologies, researchers can elucidate the structural, electronic, and spectroscopic properties of this molecule, offering insights crucial for drug design and development. This document outlines the theoretical frameworks, computational protocols, and expected data outputs from such studies, presented in a clear and accessible format for professionals in the field.

Core Computational Methodologies

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocols: Computational Details

A typical computational study of this compound involves the following steps:

-

Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is commonly achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation of the computational model.

-

Electronic Property Calculation: Key electronic properties are determined to understand the molecule's reactivity and stability. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO), the calculation of the HOMO-LUMO energy gap, and the generation of a Molecular Electrostatic Potential (MEP) map. Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis).

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate intramolecular interactions, such as hyperconjugative interactions and charge delocalization. This provides a deeper understanding of the electronic structure and bonding within the molecule.

Quantitative Data Summary

The following tables summarize the types of quantitative data obtained from quantum chemical calculations on this compound and its close analogs. The values presented here are illustrative and would be specifically calculated for the target molecule in a dedicated study.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | N1-C2-N3 | 118.5 |

| C2-N3 | 1.39 | C2-N3-C4 | 120.0 |

| N3-C4 | 1.35 | N3-C4-C5 | 115.0 |

| C4-C5 | 1.45 | C4-C5-C6 | 121.0 |

| C5-C6 | 1.36 | C5-C6-N1 | 120.5 |

| C6-N1 | 1.37 | C6-N1-C2 | 125.0 |

| C6-N(amino) | 1.36 | H-N-H (amino) | 119.0 |

| N1-C(methyl) | 1.47 | C5-C6-N(amino) | 120.0 |

Data is hypothetical and for illustrative purposes.

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν(N-H) stretch (amino) | 3450 | 50.2 | 120.5 | Symmetric N-H stretch |

| ν(N-H) stretch (amino) | 3350 | 45.8 | 110.2 | Asymmetric N-H stretch |

| ν(C=O) stretch | 1710 | 150.3 | 80.1 | C2=O stretch |

| ν(C=O) stretch | 1680 | 140.1 | 75.6 | C4=O stretch |

| δ(N-H) bend (amino) | 1620 | 80.5 | 60.3 | N-H scissoring |

| Ring breathing | 780 | 20.1 | 150.7 | Pyrimidine ring vibration |

Frequencies are typically scaled by a factor (e.g., 0.96) to correct for anharmonicity and basis set deficiencies.

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| First Hyperpolarizability | 1.2 x 10⁻³⁰ esu |

These values provide insights into the molecule's kinetic stability, reactivity, and nonlinear optical properties.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical calculation for this compound.

Caption: Logical workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships

While this compound is a small molecule and not directly part of a signaling pathway in the biological sense, its interaction with a biological target (e.g., an enzyme) can be modeled computationally. The following diagram illustrates the logical relationship in a molecular docking study, a common computational technique in drug development that could follow quantum chemical characterization.

Caption: Workflow for molecular docking studies.

Conclusion

Quantum chemical calculations provide a powerful, non-invasive toolkit for the in-depth characterization of this compound. By employing methods such as DFT, researchers can obtain detailed information about its geometry, vibrational modes, and electronic landscape. This theoretical data is invaluable for interpreting experimental results, understanding the molecule's intrinsic properties, and guiding the design of new derivatives with enhanced therapeutic potential. The systematic application of the computational workflows outlined in this guide can significantly accelerate the drug discovery and development process.

An In-depth Technical Guide to the Potential Biological Activities of 6-Amino-1-methyluracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1-methyluracil, a pyrimidine derivative, serves as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of its known and putative biological effects, including its role as an inhibitor of key enzymes such as thymidylate synthase and DNA glycosylase. While much of the quantitative data pertains to its derivatives, this document consolidates the available information on the core compound and provides detailed experimental protocols for assessing its biological activities. The guide is intended to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the uracil framework.

Introduction

This compound is a synthetic heterocyclic compound that has garnered interest in the field of pharmaceutical sciences due to its structural similarity to endogenous nucleobases. This similarity allows it and its derivatives to interact with various biological targets, leading to a range of pharmacological effects. It is recognized as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1][2] This guide will delve into the reported biological activities, mechanisms of action, and relevant experimental methodologies to facilitate further research and development.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, a general approach can be inferred from the synthesis of its close analog, 6-amino-1,3-dimethyluracil. The synthesis typically involves a condensation reaction followed by a cyclization step.

General Synthetic Approach:

A common method for synthesizing aminouracil derivatives involves the reaction of a cyanoacetic acid derivative with a substituted urea in the presence of a condensing agent and a base, followed by cyclization.[2][3]

Example Synthesis of a Related Compound (6-amino-1,3-dimethyluracil): [3]

-

Condensation: Dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent (e.g., dicyclohexylcarbodiimide immobilized on diatomite) and acetic anhydride. This reaction is typically performed at a controlled low temperature (e.g., 6-8 °C).

-

Purification: The intermediate, 1,3-dimethylcyanoacetylurea, is obtained after vacuum distillation.

-

Cyclization: The intermediate is then treated with a strong base (e.g., liquid alkali) at an elevated temperature (e.g., 90-95 °C) to induce cyclization, forming the 6-amino-1,3-dimethyluracil ring.

-

Final Purification: The final product is obtained after centrifugation and drying.

Note: This is a generalized procedure for a related compound and would require optimization for the specific synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

This compound and its derivatives have been investigated for several biological activities. The primary mechanisms often involve the inhibition of enzymes crucial for nucleic acid synthesis and repair.

Anticancer Activity

Uracil analogs are well-established as anticancer agents, primarily acting as antimetabolites that interfere with DNA synthesis. This compound is suggested to inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4] By inhibiting TS, uracil analogs deplete the cellular pool of dTMP, leading to the arrest of DNA synthesis and subsequent cell death in rapidly proliferating cancer cells.

Signaling Pathway: Thymidylate Synthase Catalytic Cycle

The following diagram illustrates the catalytic cycle of thymidylate synthase and the proposed point of inhibition by uracil analogs.

Caption: Thymidylate Synthase (TS) catalytic cycle and proposed inhibition by this compound.

DNA Repair Inhibition

This compound has been suggested to exert inhibitory effects on DNA repair glycosylases. Specifically, it may inhibit Uracil-DNA Glycosylase (UDG), an enzyme that plays a crucial role in the base excision repair (BER) pathway by recognizing and removing uracil from DNA. Inhibition of UDG can lead to the accumulation of uracil in DNA, which can be cytotoxic and can potentiate the effects of certain anticancer drugs.

Experimental Workflow: Uracil-DNA Glycosylase (UDG) Inhibition Assay

A fluorescence-based assay can be used to screen for UDG inhibitors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 2434-53-9 | NA03107 | Biosynth [biosynth.com]

The Ascendant Trajectory of 6-Amino-1-methyluracil Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of 6-Amino-1-methyluracil derivatives. This whitepaper provides an in-depth review of the synthesis, biological activities, and therapeutic potential of these compounds, positioning them as significant players in the future of medicine. With applications ranging from oncology and virology to neurodegenerative diseases, this class of molecules is attracting considerable attention for its therapeutic promise.

This compound, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] Its structural similarity to natural nucleobases allows for the design of derivatives that can interact with various biological targets, leading to a wide spectrum of pharmacological activities.[2][3] This guide consolidates the current knowledge on these derivatives, presenting key data, experimental protocols, and mechanistic insights to facilitate further research and development.

Synthesis of this compound Derivatives: A Methodological Overview

The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be prepared through various established methods. One common approach involves the condensation of N-methylurea with cyanoacetic acid derivatives.[4] Once the core structure is obtained, further modifications can be introduced at various positions of the uracil ring to generate a library of derivatives with diverse functionalities.

A prevalent strategy for derivatization is the reaction at the C5 and C6 positions of the uracil ring. For instance, multicomponent reactions involving 6-aminouracils, aldehydes, and active methylene compounds have been effectively utilized to construct fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These reactions offer an efficient and atom-economical route to complex molecular architectures.

Another key synthetic handle is the amino group at the C6 position, which can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce various side chains and pharmacophores. These modifications have been shown to significantly influence the biological activity of the resulting compounds.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some of these derivatives involves the inhibition of thymidylate synthetase, a crucial enzyme in DNA synthesis and replication, leading to cell death in rapidly proliferating cancer cells.[1]

Antiviral Activity

The structural analogy of this compound to natural nucleosides has made its derivatives promising candidates for antiviral agents.[2][3][5] By mimicking natural nucleobases, these compounds can interfere with viral replication processes. For example, certain derivatives have shown activity against the Epstein-Barr virus and Human Immunodeficiency Virus (HIV).[6]

Anti-inflammatory and Antimicrobial Properties

Several this compound derivatives have been reported to possess anti-inflammatory and antimicrobial properties.[1][7] Their ability to modulate inflammatory pathways and inhibit the growth of various bacterial and fungal strains highlights their potential in treating infectious and inflammatory diseases.[8][9]

Neuroprotective Effects and Treatment of Alzheimer's Disease

Recent studies have explored the potential of 6-methyluracil derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. Some derivatives have been shown to be bifunctional, targeting both the catalytic active site and the peripheral anionic site of AChE, which may offer additional therapeutic benefits by reducing the aggregation of amyloid-β plaques.

Quantitative Biological Data

To facilitate comparative analysis, the following tables summarize key quantitative data for various this compound derivatives reported in the literature.

| Compound | Biological Activity | Assay | IC50 / MIC | Reference |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anti-HIV | AKATA cell culture | 2.3 μM | [6] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anti-HIV | AKATA cell culture | 12 μM | [6] |

| Compound 35 (a 6-methyluracil derivative) | Acetylcholinesterase Inhibition | In vitro | 5 ± 0.5 nM | |

| N-acyl-5-hydroxypyrazolines of 6-methyluracil | Antimicrobial | Agar diffusion | 0.1-10 μg/ml | [8] |

| N,N'-diacylhydrazines of 6-methyluracil | Antimicrobial | Agar diffusion | 0.1-10 μg/ml | [8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in this review, offering a practical guide for researchers.

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reaction

A mixture of a 6-aminouracil derivative (1 mmol), an aromatic aldehyde (1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) is stirred in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., piperidine) at room temperature or under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

Acetylcholinesterase Inhibition Assay

The acetylcholinesterase (AChE) inhibitory activity of the compounds is determined using a modified Ellman's method. The assay is typically performed in a 96-well microplate. The reaction mixture contains a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the test compound at various concentrations, and AChE enzyme. The mixture is incubated for a specific time at a controlled temperature. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader. The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: A simplified workflow for the synthesis of diverse this compound derivatives.

Caption: Dual-binding mechanism of 6-methyluracil derivatives as AChE inhibitors.

Future Directions

The field of this compound derivatives is ripe with opportunities for further exploration. Future research should focus on the structure-activity relationship (SAR) studies to design more potent and selective inhibitors for specific biological targets. The development of novel synthetic methodologies to access a wider range of derivatives is also crucial. Furthermore, in-depth mechanistic studies are needed to fully elucidate the mode of action of these compounds and to identify new therapeutic applications. The promising preclinical data for many of these derivatives warrant further investigation in in vivo models to assess their efficacy and safety profiles, paving the way for their potential clinical translation.

References

- 1. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Synthetic Routes to 6-Amino-1-methyluracil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1-methyluracil is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring nucleobases, it serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These applications include the development of novel antiviral, anticancer, and anti-inflammatory agents. The strategic placement of the amino group at the 6-position and the methyl group at the 1-position of the uracil ring allows for diverse chemical modifications, making it a valuable scaffold in the design of targeted therapies. This document provides detailed application notes and experimental protocols for the primary synthetic routes to this compound, offering a comprehensive guide for researchers in the field.

Synthetic Strategies

There are two primary and well-established synthetic routes for the preparation of this compound.

Route 1: One-Pot Condensation and Cyclization

This classical and widely used method involves the direct condensation of 1-methylurea with a cyanoacetic acid ester, such as ethyl cyanoacetate, in the presence of a strong base. The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization to yield the desired this compound.

Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea Intermediate

This alternative approach involves a two-step process. The first step is the acylation of 1-methylurea with cyanoacetic acid, typically in the presence of a dehydrating agent like acetic anhydride, to form the N-cyanoacetyl-N'-methylurea intermediate. The second step is the base-catalyzed intramolecular cyclization of this intermediate to afford this compound.

Experimental Protocols

Route 1: One-Pot Condensation and Cyclization of 1-Methylurea and Ethyl Cyanoacetate

This protocol is adapted from the general method for the synthesis of 6-aminouracil derivatives.[1]

Materials:

-

1-Methylurea

-

Ethyl cyanoacetate

-

Sodium metal

-

Anhydrous ethanol

-

Glacial acetic acid

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a stirrer, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add 1-methylurea and ethyl cyanoacetate.

-

Condensation and Cyclization: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A solid precipitate may form during the reaction.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture to approximately pH 6 by the dropwise addition of glacial acetic acid. This will cause the product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration and wash it with distilled water. Dry the product in a desiccator to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Route 2: Two-Step Synthesis via N-Cyanoacetyl-N'-methylurea

This protocol is based on the synthesis of the analogous 6-amino-1,3-dimethyluracil, adapted for the synthesis of this compound.[2]

Step 1: Synthesis of N-Cyanoacetyl-N'-methylurea

Materials:

-

1-Methylurea

-

Cyanoacetic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene, dioxane)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Heating/cooling bath

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1-methylurea in an inert solvent.

-

Acylation: Add cyanoacetic acid to the suspension. Cool the mixture in an ice bath and slowly add acetic anhydride with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) to ensure the completion of the acylation. Monitor the reaction by TLC.

-

Isolation of Intermediate: Upon completion, cool the reaction mixture and isolate the N-cyanoacetyl-N'-methylurea intermediate by filtration. Wash the solid with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials and by-products.

Step 2: Cyclization of N-Cyanoacetyl-N'-methylurea

Materials:

-

N-Cyanoacetyl-N'-methylurea (from Step 1)

-

Aqueous sodium hydroxide or potassium hydroxide solution

-

Hydrochloric acid or acetic acid for neutralization

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

pH meter or pH paper

Procedure:

-

Reaction Setup: Dissolve or suspend the N-cyanoacetyl-N'-methylurea intermediate in an aqueous solution of a base (e.g., sodium hydroxide).

-

Cyclization: Heat the mixture with stirring. The cyclization is typically rapid under these conditions.

-

Neutralization: After the cyclization is complete, cool the reaction mixture and carefully neutralize it to a slightly acidic or neutral pH with an acid (e.g., hydrochloric acid or acetic acid). The product will precipitate upon neutralization.

-

Isolation and Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallization can be performed for further purification.

Data Presentation

| Parameter | Route 1: One-Pot Synthesis | Route 2: Two-Step Synthesis |

| Starting Materials | 1-Methylurea, Ethyl cyanoacetate, Sodium | 1-Methylurea, Cyanoacetic acid, Acetic anhydride, Base |

| Key Reagents | Sodium ethoxide | Acetic anhydride, NaOH or KOH |

| Reaction Steps | 1 | 2 |

| Typical Solvent | Anhydrous Ethanol | Inert solvent (Step 1), Water (Step 2) |

| Reaction Temperature | Reflux | 50-70 °C (Step 1), Elevated temp. (Step 2) |

| Reaction Time | Several hours | Variable for each step |

| Yield | Moderate to Good | Generally Good to High |

| Work-up | Neutralization and filtration | Isolation of intermediate, then cyclization and neutralization |

Mandatory Visualizations

Caption: Synthetic pathway for Route 1.

Caption: Synthetic pathway for Route 2.

Caption: General experimental workflow.

References

Application Notes and Protocols: 6-Amino-1-methyluracil as a Versatile Building Block in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Amino-1-methyluracil is a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of fused pyrimidine ring systems.[1][2] Its unique chemical structure, featuring an amino group at the 6-position and a methyl group at the 1-position of the uracil ring, imparts specific reactivity that makes it an excellent precursor for a wide range of heterocyclic compounds.[3] The enamine-like character at the C5-position allows for facile reactions with various electrophiles, leading to the formation of diverse and complex molecular architectures.[4] This reactivity has been extensively exploited in medicinal chemistry to synthesize molecules with significant therapeutic potential, including anticancer, antiviral, and anti-inflammatory agents.[5][6] Derivatives of this compound are fundamental in the development of targeted therapies, serving as scaffolds for potent inhibitors of protein kinases such as Tyrosine Kinases (TKs) and Cyclin-Dependent Kinases (CDKs).[1] This document provides an overview of the key applications of this compound and detailed protocols for the synthesis of important derivatives.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a foundational component for the synthesis of a variety of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines.[7] These structures are of significant interest due to their diverse pharmacological activities.[1][8] The compound's ability to undergo condensation reactions with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and other electrophilic reagents provides a straightforward entry into these complex ring systems.[7]

Beyond its role in synthesizing kinase inhibitors, this compound is a precursor for compounds investigated for their potential as:

-

Antiviral and Anticancer Agents: By acting as a nucleobase analog, it is invaluable in the development of novel therapeutics that can interfere with nucleic acid metabolism in cancer cells and viruses.[5]

-

Anti-inflammatory Drugs: It is a synthetic precursor for drugs used in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis.[6]

-

DNA Repair Inhibitors: this compound has been shown to exhibit inhibitory effects on DNA repair glycosylase.[9]

The versatility of this compound is further demonstrated in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules, aligning with the principles of green chemistry.[10][11]

Key Synthetic Transformations and Quantitative Data

The following tables summarize quantitative data for several key reactions utilizing this compound as a starting material.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine | 6-hydrazinyl-1-methyluracil, Benzaldehyde | - | Ethanol | Stirred at room temp, 1.5-2h | 81 | 276-277 | [12] |

| 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | Benzaldehyde(3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)hydrazine | Thionyl chloride | - | Reflux, 5-7 min | 69 | 212-214 |[12] |

Table 2: Synthesis of Fused Uracil Derivatives

| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|---|

| 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | 6-amino-1-[(2-chlorophenyl)methyl]uracil | Sodium nitrite, Acetic acid | Water | Stirred at room temp, 0.5h | 95 | 235-237 | [12] |

| 1-Benzyl-4b,9b-dihydroxy-9b,10-dihydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5 (1H,3H,4bH)-trione | 6-amino-1-benzyluracil, Ninhydrin | - | Ethanol | Reflux, 1h | 68 | 270-272 |[12] |

Table 3: Synthesis of Spiro Pyridodipyrimidines

| Product | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Spiro Pyridodipyrimidine (from Isatin) | 6-amino-1,3-dimethyluracil, Isatin | p-Toluene sulfonic acid | - | Microwave irradiation, 3 min | Significantly increased | [9][13] |

| Spiro Pyridodipyrimidine (from Ninhydrin) | 6-amino-1,3-dimethyluracil, Ninhydrin | - | Ethanol | Reflux | Good | [13] |

| Spiro Pyridodipyrimidine (from Acenaphthoquinone) | 6-amino-1,3-dimethyluracil, Acenaphthoquinone | - | - | Microwave-assisted, solvent-free | Good |[13] |

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione